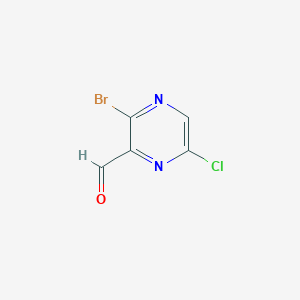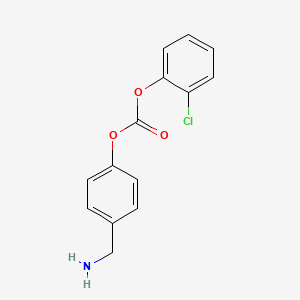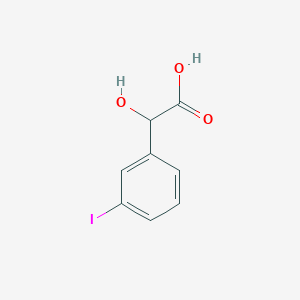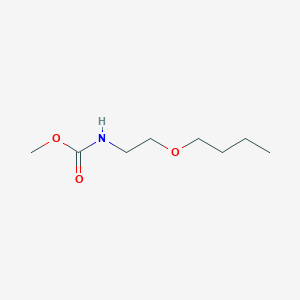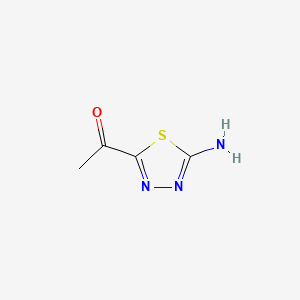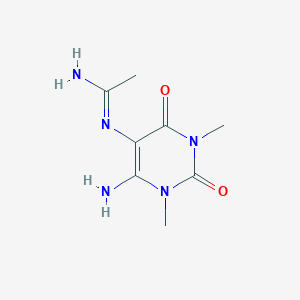
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one is an organic compound that features a bromophenyl group attached to a triazole ring, which is further connected to a butenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Butenone Moiety: This step can involve aldol condensation reactions where an aldehyde reacts with a ketone under basic conditions to form the butenone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and bromination steps, as well as advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include oxides and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the nucleophile used, such as amines or thioethers.
科学的研究の応用
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the bromophenyl group can enhance binding affinity through hydrophobic interactions. The butenone moiety can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)but-3-en-2-one: Similar structure but lacks the triazole ring.
4-(2-Phenyl-2H-1,2,3-triazol-4-yl)but-3-en-2-one: Similar structure but lacks the bromine atom.
4-(2-(4-Chlorophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one is unique due to the presence of both the bromophenyl group and the triazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C12H10BrN3O |
|---|---|
分子量 |
292.13 g/mol |
IUPAC名 |
(E)-4-[2-(4-bromophenyl)triazol-4-yl]but-3-en-2-one |
InChI |
InChI=1S/C12H10BrN3O/c1-9(17)2-5-11-8-14-16(15-11)12-6-3-10(13)4-7-12/h2-8H,1H3/b5-2+ |
InChIキー |
DXGGFXSZKIJROE-GORDUTHDSA-N |
異性体SMILES |
CC(=O)/C=C/C1=NN(N=C1)C2=CC=C(C=C2)Br |
正規SMILES |
CC(=O)C=CC1=NN(N=C1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


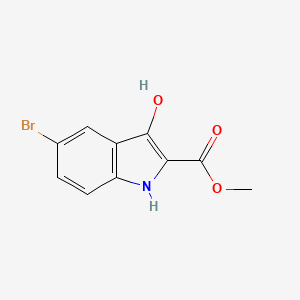
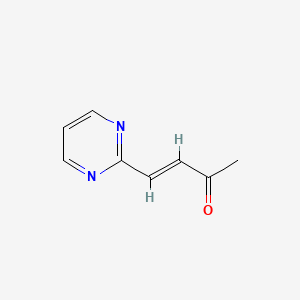
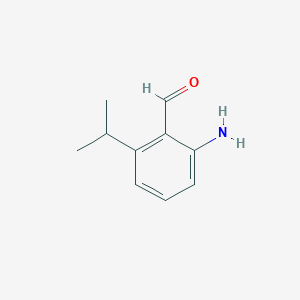
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
![7-(4-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13117849.png)
